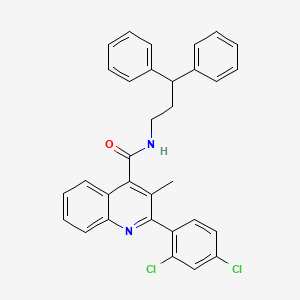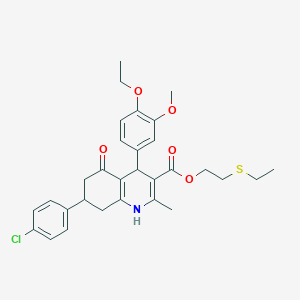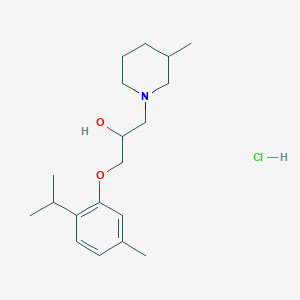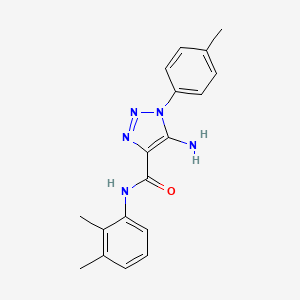
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes.
作用机制
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide is a competitive antagonist of adenosine A1 receptors. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways. Adenosine A1 receptors are coupled to G proteins, and their activation leads to the inhibition of adenylyl cyclase and the activation of potassium channels. By blocking the adenosine A1 receptor, this compound can increase the activity of adenylyl cyclase and decrease the activity of potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, this compound can increase heart rate, blood pressure, and contractility. In the central nervous system, this compound can increase neuronal activity and promote wakefulness. In the immune system, this compound can decrease inflammation and cytokine production.
实验室实验的优点和局限性
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of adenosine A1 receptors, which allows for precise manipulation of the receptor. It is also relatively stable and easy to handle. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its duration of action.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide. One direction is to study its effects on different tissues and organs. Another direction is to investigate its potential therapeutic applications, such as in cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, new analogs of this compound could be synthesized and tested for their potency and selectivity.
合成方法
The synthesis of 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide involves several steps, starting from 2,4-dichlorophenylacetonitrile and 3,3-diphenylpropylamine. The intermediate product is then reacted with 3-methyl-4-quinolinecarboxylic acid to obtain this compound. The purity of this compound can be improved by recrystallization.
科学研究应用
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are involved in the regulation of cardiovascular function, neuronal activity, and inflammation. This compound can be used to block the adenosine A1 receptor and study its effects on these processes.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26Cl2N2O/c1-21-30(27-14-8-9-15-29(27)36-31(21)26-17-16-24(33)20-28(26)34)32(37)35-19-18-25(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-17,20,25H,18-19H2,1H3,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVESUFRQUWJBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)
![5-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]methyl}-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4949562.png)


![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4949603.png)

![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)
![5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)
![2,4-dichloro-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4949621.png)

![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4949637.png)
